N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the class of pyrazolo[4,3-c]pyridine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The compound features a pyrazolo[4,3-c]pyridine core, which is fused with various functional groups, enhancing its versatility for chemical reactions and applications in drug development.
This compound can be classified under several categories:
The synthesis of N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves several steps:
The yield of this compound can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time.
The molecular structure of N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be represented in various formats:
CCCN(C=C1C2=O)C=C(C(Nc(ccc(OC)c3)c3OC)=O)C1=NN2c1ccccc1
This notation provides a way to encode the molecular structure in a text format that can be easily interpreted by software tools.
The compound's molecular weight is approximately 424.47 g/mol. The structural features include:
N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions:
The conditions for these reactions (solvent choice, temperature) are crucial for achieving the desired transformations effectively.
The mechanism of action for N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide largely depends on its interactions at the molecular level with biological targets. This compound has shown potential as an anticancer agent through mechanisms that may involve:
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant cytotoxicity against various cancer cell lines.
N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is characterized by:
Key chemical properties include:
These properties influence its handling during synthesis and application in research settings.
N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has potential applications in:
This compound exemplifies the ongoing research into pyrazolo derivatives for therapeutic applications in oncology and other fields within medicinal chemistry.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5